3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone
Description
3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone (CAS: 866049-17-4) is a β-lactam derivative with a molecular formula of C₂₃H₂₀BrNOS and a molecular weight of 438.4 g/mol . This compound features a central azetidinone (β-lactam) ring substituted with a 4-bromophenylsulfanylmethyl group, a 4-methylphenyl group, and a phenyl group.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGAUROYEGPQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand the precise interactions between this compound and its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more
Biological Activity
3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, with the CAS number 866049-17-4, is a compound of interest due to its potential biological activities. Its structure includes a sulfur atom linked to a bromophenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicological profile.
- Molecular Formula : C23H20BrNOS
- Molecular Weight : 438.39 g/mol
- Purity : >90%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells in vitro, suggesting potential applications in oncology .
Antimicrobial Properties
Research has also pointed towards antimicrobial activity:
- Activity Spectrum : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Emerging data suggest that this compound may have neuroprotective effects:
- Mechanism : It is hypothesized that the compound can protect neuronal cells from oxidative stress-induced damage.
- Study Results : Animal models have shown reduced neuronal death in models of neurodegenerative diseases when treated with similar compounds, hinting at a protective role against conditions like Alzheimer's disease .
Toxicological Profile
While exploring the biological activity, it is crucial to assess the toxicological aspects:
- Aquatic Toxicity : The compound is classified as very toxic to aquatic life, with long-lasting effects. This raises concerns regarding its environmental impact and necessitates careful handling .
- Reproductive Toxicity : There are indications that it may affect fertility or pose risks during pregnancy, highlighting the need for further research into its safety profile .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects | Toxicity Level |
|---|---|---|---|---|
| This compound | Moderate | High | Potential | Very toxic to aquatic life |
| Related Compound A | High | Moderate | Low | Low |
| Related Compound B | Moderate | High | Moderate | Moderate |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone exhibit significant anticancer properties. Research has shown that the presence of the bromophenyl and sulfanyl groups can enhance the compound's ability to inhibit cancer cell proliferation. In particular, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfanyl group is thought to play a crucial role in this activity by disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Agricultural Science
Pesticidal Applications
In the context of agricultural science, this compound has been explored as a potential botanical pesticide. Its efficacy against agricultural pests has been attributed to its ability to disrupt insect physiological processes. Laboratory assays have shown promising results in controlling pests such as aphids and whiteflies, making it a candidate for eco-friendly pest management solutions .
Plant Growth Regulation
Additionally, this compound may influence plant growth and development. Preliminary studies suggest that it can enhance root development and increase resistance to biotic stressors when applied to crops. This dual functionality could position it as a valuable tool in sustainable agriculture .
Materials Science
Polymer Chemistry
The structural characteristics of this compound lend themselves to applications in materials science, particularly in the synthesis of novel polymers. Its ability to act as a monomer or cross-linking agent can lead to materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its incorporation into polymer matrices for applications ranging from coatings to biomedical devices .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the β-Lactam Ring
The strained azetidin-2-one ring undergoes hydrolysis under acidic or basic conditions to yield β-amino acid derivatives. For example:
-
Acidic Hydrolysis : Protonation of the lactam carbonyl facilitates nucleophilic attack by water, leading to ring opening and formation of a β-amino acid.
-
Basic Hydrolysis : Deprotonation of water generates hydroxide ions that cleave the lactam, producing a carboxylate intermediate.
Reaction Conditions :
Product :
3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-β-alanine.
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The electron-withdrawing sulfanyl group activates the bromine on the para position for substitution. Common nucleophiles include amines, alkoxides, and thiols:
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq.) | DMF, 100°C, 24 h | 3-{[(4-Aminophenyl)sulfanyl]methyl}-derivative |
| KSCN | DMSO, 120°C, 18 h | 3-{[(4-Thiocyanatophenyl)sulfanyl]methyl}-analog |
| NaOCH₃ | Methanol, reflux, 12 h | 3-{[(4-Methoxyphenyl)sulfanyl]methyl}-compound |
Mechanism :
-
Deprotonation of the nucleophile.
-
Attack at the electrophilic C-Br carbon, facilitated by resonance stabilization from the sulfanyl group .
Oxidation of the Sulfanyl Group
The sulfide moiety (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
-
Sulfoxide Formation :
Reagent : H₂O₂ (30%), CH₃COOH, 0°C, 2 h.
Product : 3-{[(4-Bromophenyl)sulfinyl]methyl}-derivative . -
Sulfone Formation :
Reagent : mCPBA (m-chloroperbenzoic acid), DCM, 25°C, 6 h.
Product : 3-{[(4-Bromophenyl)sulfonyl]methyl}-analog .
Impact : Oxidation alters electronic properties, potentially enhancing biological activity or solubility.
Functionalization via Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling diversification:
-
Suzuki Coupling :
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 24 h.
Product : Biaryl derivatives (e.g., 3-{[(4-Biphenyl)sulfanyl]methyl}-compound) . -
Buchwald-Hartwig Amination :
Reagents : Pd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 100°C, 18 h.
Product : 3-{[(4-(Aryl/alkylamino)phenyl)sulfanyl]methyl}-analog .
Electrophilic Aromatic Substitution
The methylphenyl and phenyl substituents may undergo electrophilic substitution, though steric hindrance limits reactivity:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ primarily in the substituents on the aryl sulfide group. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Comparisons :
Electronic Effects :
- The 4-bromo substituent (target compound) introduces strong electron-withdrawing effects, which may enhance electrophilicity and stability compared to the 4-chloro analog .
- The 3-methoxy analog (electron-donating group) likely exhibits increased solubility in polar solvents due to enhanced hydrogen-bonding capacity .
Molecular Weight and Steric Factors: The brominated compound has the highest molecular weight (438.4 g/mol), followed by the methoxy derivative (~397.5 g/mol) and the chlorinated analog (393.94 g/mol).
Purity and Availability: The brominated compound is available at ≥95% purity, while the chlorinated analog is listed at >90% purity.
Bromine’s leaving-group capability may make the target compound more reactive in substitution reactions compared to chlorine or methoxy groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via S-alkylation of a thiol-containing intermediate (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) in an alkaline medium with a brominated ketone derivative. Reaction optimization involves controlling pH (9–11), solvent choice (e.g., ethanol or DMF), and temperature (60–80°C) to maximize yield and purity. Post-reduction steps may be required for intermediates, as seen in analogous sulfanyl-containing azetidinones .
Q. How is the compound characterized structurally and functionally in preliminary studies?
- Methodology : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., sulfanyl-methyl groups, aromatic protons).
- Infrared Spectroscopy (IR) : Peaks near 1670–1700 cm verify the azetidinone carbonyl group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Melting Point Analysis : Consistency in melting range (e.g., 134–178°C) indicates purity, as shown in structurally related compounds .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry and crystal packing?
- Methodology : SC-XRD using SHELX programs (e.g., SHELXL for refinement) determines absolute configuration and anisotropic displacement parameters. For example:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply full-matrix least-squares methods with SHELXL-2018, achieving R-factors < 0.04. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodology : Discrepancies in IC values (e.g., enzyme inhibition vs. cellular assays) require:
- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3).
- Solubility Optimization : Test DMSO/PBS mixtures to ensure compound stability.
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity, as demonstrated in triazole-sulfanyl derivatives .
Q. How does computational modeling inform structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2).
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites (e.g., sulfanyl group nucleophilicity).
- Pharmacophore Mapping : Align with known inhibitors to prioritize substituent modifications .
Q. What are the thermodynamic and kinetic stability profiles of the compound under varying pH and temperature conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (T > 200°C suggests thermal robustness).
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products at pH 1–13 (e.g., hydrolysis of the azetidinone ring).
- Kinetic Studies : Pseudo-first-order rate constants (k) quantify stability in biological buffers .
Q. How do crystallographic data resolve spectral anomalies in NMR or IR analyses?
- Methodology : Discrepancies (e.g., unexpected splitting in H NMR) are cross-validated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
